1-(3-Furyl)-1-ethanol
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Description
1-(3-Furyl)-1-ethanol is a chemical compound that belongs to the class of furyl alcohols. These compounds are characterized by the presence of a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen atom, attached to an alkyl chain bearing a hydroxyl group. The specific structure of 1-(3-Furyl)-1-ethanol includes the furan ring attached at the third position to an ethanol group.
Synthesis Analysis
The synthesis of chiral tertiary 2-furyl alcohols, which are closely related to 1-(3-Furyl)-1-ethanol, has been achieved through enantioselective methods. One such method involves the addition of (2-furyl)AlEt2(THF) to aromatic ketones catalyzed by a titanium catalyst of (S)-BINOL. This process yields tertiary furyl alcohols with high enantioselectivities, ranging from 87-93% ee . Although this method is specific to 2-furyl alcohols, similar catalytic strategies could potentially be adapted for the synthesis of 1-(3-Furyl)-1-ethanol.
Molecular Structure Analysis
Chemical Reactions Analysis
The Paternò-Büchi reaction is a photochemical reaction that has been studied between aromatic carbonyl compounds and 3-furylmethanol derivatives, which are structurally similar to 1-(3-Furyl)-1-ethanol. This reaction proceeds with high regioselectivity, typically forming oxetanes at the hydroxyalkylated double bond of the furyl alcohol. When chiral 1-(3-furyl)alkanols are used, the reaction exhibits good to high stereoselectivity. The stereoselectivity observed with 1-(3-furyl)-benzyl alcohol, for instance, can be rationalized by considering the conformers of the reagent and the formation of a complex between the carbonyl compound and the hydroxyl group .
Physical and Chemical Properties Analysis
Scientific Research Applications
Lipase-Catalyzed Kinetic Resolution
1-(2-Furyl)ethanol is used as a chiral building block in the preparation of various natural products and fine chemicals. Studies have shown that lipase-catalyzed kinetic resolution is an effective method for this purpose, offering an economical and scalable process compared to chemical processes (Devendran & Yadav, 2014).
Synthesis of Amino Sugars
Research has demonstrated the conversion of 1-(2-Furyl)ethanol into various amino sugars, which are crucial in the synthesis of pharmaceuticals and natural products (Sammes & Thetford, 1988).
Preparation of Homochiral Alcohols
The substance is also used in the preparation of homochiral (S)- and (R)-1-(2-Furyl)ethanols, which are important in creating enantiomerically pure compounds. These processes involve lipase-catalyzed transesterification and have shown high yields and enantiomeric excess (Kamińska et al., 1996).
Chemoenzymatic Synthesis
A chemoenzymatic approach has been developed for the large-scale synthesis of (R)-2-Amino-1-(2-furyl)ethanol, illustrating the significant role of biocatalysis in creating stereogenic centers in the synthesis of chiral intermediates (Purkarthofer et al., 2006).
Photochemical Reactions
1-(3-Furyl)alkanols, including derivatives of 1-(3-Furyl)-1-ethanol, have been studied in photochemical reactions with aromatic carbonyl compounds, showing high regioselectivity and stereoselectivity. This indicates potential applications in photochemical synthesis (D’Auria et al., 2008).
Pharmaceutical Applications
1-(2-Furyl)ethanol is involved in the synthesis of various pharmaceutical compounds, showing its versatility as a chemical intermediate in drug development. This includes its use in the synthesis of trifluoromethylated and pentafluoroethylated derivatives of terpenoid carbonyl compounds (Watanabe et al., 1995).
properties
IUPAC Name |
1-(furan-3-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYCKQFLCOKZGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=COC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397300 |
Source
|
Record name | 1-(3-furyl)-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Furyl)-1-ethanol | |
CAS RN |
13129-26-5 |
Source
|
Record name | α-Methyl-3-furanmethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13129-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-furyl)-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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